molecular formula C22H20ClN3O2S B11583438 (5Z)-5-(2-chlorobenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-chlorobenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11583438
M. Wt: 425.9 g/mol
InChI Key: FVXWHRIYJOEVHE-RGEXLXHISA-N
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Description

The compound (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and thiazole rings in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-pentyloxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .

Scientific Research Applications

(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is unique due to its combination of triazole and thiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-pentoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H20ClN3O2S/c1-2-3-6-13-28-17-11-9-15(10-12-17)20-24-22-26(25-20)21(27)19(29-22)14-16-7-4-5-8-18(16)23/h4-5,7-12,14H,2-3,6,13H2,1H3/b19-14-

InChI Key

FVXWHRIYJOEVHE-RGEXLXHISA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2

Origin of Product

United States

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